

An In-depth Technical Guide to 2,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,3-Trichlorobutane**

Cat. No.: **B078562**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the biological activity, toxicological profile, and potential applications in drug development for **2,2,3-trichlorobutane** is limited. This document provides a comprehensive overview of its chemical properties and a detailed synthesis protocol based on available data.

Chemical Identity

2,2,3-Trichlorobutane is a chlorinated hydrocarbon. Its identification details are crucial for regulatory and research purposes.

Identifier	Value	Reference
IUPAC Name	2,2,3-trichlorobutane	[1]
CAS Number	10403-60-8	[1] [2]
Molecular Formula	C4H7Cl3	[2]
Canonical SMILES	CC(C(C)(Cl)Cl)Cl	[1]
InChI	InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3	[1]
InChIKey	UNTJXPFYXVCMFE-UHFFFAOYSA-N	[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2,2,3-trichlorobutane**. This data is essential for understanding its behavior in various experimental and environmental settings.

Property	Value	Unit	Reference
Molecular Weight	161.45	g/mol	[2]
Boiling Point	142 - 144	°C	[3]
Complexity	60		[2]
Hydrogen Bond Donor Count	0		[2]
Hydrogen Bond Acceptor Count	0		[2]
Rotatable Bond Count	1		[2]
Heavy Atom Count	7		[2]
XLogP3-AA	2.8		[2]

Experimental Protocols

3.1. Synthesis of 2,2,3-Trichlorobutane

The following protocol for the preparation of **2,2,3-trichlorobutane** is based on the chlorination of 2-chloro-butene-2. This method aims to achieve a high yield by promoting the addition of chlorine across the double bond while minimizing substitution reactions.

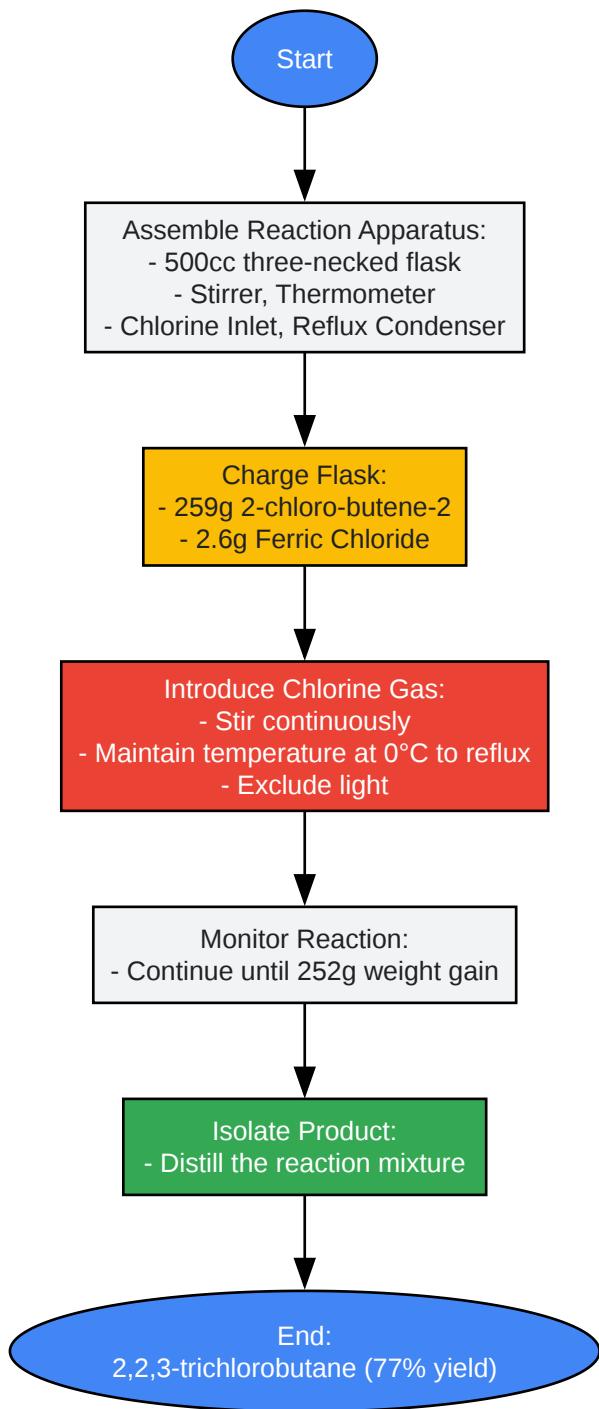
3.1.1. Materials and Equipment

- 2-chloro-butene-2
- Ferric chloride (FeCl₃) or Stannic chloride (SnCl₄) as a catalyst
- Chlorine gas (Cl₂)

- 500 cc three-necked flask
- Chlorine inlet tube extending to the bottom of the flask
- Thermometer
- Mercury-sealed stirrer
- Reflux condenser
- Exit tube connected to a cooling and scrubbing system
- Distillation apparatus

3.1.2. Procedure

- Reaction Setup: Assemble the three-necked flask with the stirrer, chlorine inlet, thermometer, and reflux condenser. Connect the exit tube from the condenser to a system for cooling and absorbing any potential hydrogen chloride gas by-product.
- Charging the Flask: Charge the flask with 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride (or an equivalent amount of stannic chloride).
- Initiating Chlorination: While stirring the mixture, introduce chlorine gas through the inlet tube. Maintain the reaction temperature between 0°C and the atmospheric reflux temperature of the reaction mixture. The chlorination should be carried out in the substantial absence of light to prevent the formation of substitution by-products.
- Monitoring the Reaction: Continue the introduction of chlorine until the reaction mixture shows a gain in weight of 252 grams, indicating the consumption of the starting material.
- Isolation of the Product: After the reaction is complete, the resulting mixture is subjected to distillation to isolate the **2,2,3-trichlorobutane**.

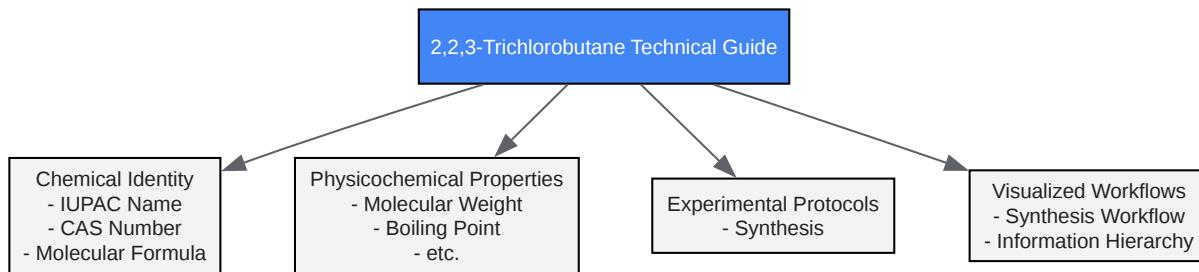

3.1.3. Expected Outcome

This process is reported to yield approximately 77% of the theoretical maximum of **2,2,3-trichlorobutane**.

Visualized Workflows and Relationships

4.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **2,2,3-trichlorobutane**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2,2,3-trichlorobutane**.

4.2. Information Hierarchy

This diagram shows the logical relationship between the different sections of this technical guide.

[Click to download full resolution via product page](#)

Caption: Logical structure of the technical guide for **2,2,3-trichlorobutane**.

Safety and Handling

Information on the specific hazards of **2,2,3-trichlorobutane** is not readily available. However, as a chlorinated hydrocarbon, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, a substance-specific Safety Data Sheet (SDS) should be consulted.

Concluding Remarks

This guide provides the fundamental chemical and synthesis information for **2,2,3-trichlorobutane**. The notable absence of data in biological and toxicological databases suggests that this compound has not been a significant subject of research in the life sciences or drug development fields. Further research would be required to determine any potential biological activity or toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butane, 2,2,3-trichloro- | C4H7Cl3 | CID 517829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,2,3-trichlorobutane [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2,3-Trichlorobutane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078562#cas-number-and-iupac-name-for-2-2-3-trichlorobutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

